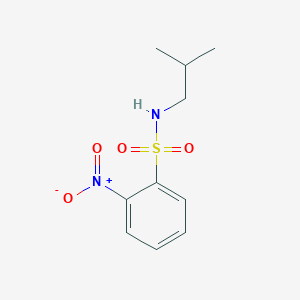

1-Methyl-3-(trifluoroacetyl)-1H-indole

Descripción general

Descripción

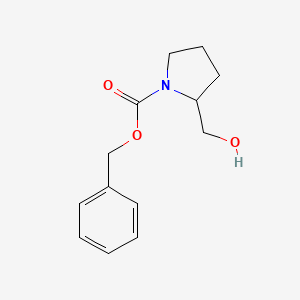

1-Methyl-3-(trifluoroacetyl)-1H-indole (1M3TFAI) is an indole derivative that has been studied for its potential applications in the field of synthetic organic chemistry. It is a white crystalline solid that is soluble in organic solvents, such as chloroform, methanol, and acetonitrile. 1M3TFAI is an important building block for the synthesis of a variety of organic compounds, including drugs, pesticides, dyes, and fragrances.

Aplicaciones Científicas De Investigación

Indole Derivatization for Mass Spectrometry

Researchers have developed methods for isolating pharmacologically active indole compounds from biological samples and introducing electron-capturing groups like pentafluorobenzyl and trifluoroacetyl onto the indole nitrogen atom. These derivatives exhibit enhanced gas chromatographic properties and strong electron affinities, making them highly suitable for detection by electron capture negative chemical ionization mass spectrometry. This technique has been used to identify 1-methyl-1,2,3,4-tetrahydro-beta-carboline in rat brain and lung (Bosin & Faull, 1989).

Electrophilic Alkylation

A study demonstrated the high electrophilic activity of 2-trifluoroacetyl-1,3-heterazoles in the C-hydroxyalkylation of 1H-indole, highlighting the dependency of reaction conditions and yields on the electron-withdrawing nature of the 1,3-heterazole unit (Khodakovskiy et al., 2010).

Asymmetric Synthesis

The asymmetric Friedel-Crafts reaction of 3,3,3-trifluoroacetaldimine with indole derivatives offers a reliable route to compounds containing the CF3CH(NH2)- pharmacophoric group, achieving high rates, excellent yields, and stereochemical outcomes (Wu et al., 2014).

Palladium-catalyzed Oxidative Cyclization

A novel palladium-catalyzed intramolecular oxidative cyclization of tertiary enamines for synthesizing 1,3,4-trisubstituted pyrroles and 1,3-disubstituted indoles has been developed. Trifluoroacetic acid plays a crucial role in these reactions, enabling the synthesis of pyrroles and indoles with unique substitution patterns under mild conditions (Lian et al., 2014).

Cyclo-dimerization Reactions

The reaction of 1-substituted 3-alkenyl-1H-indoles with trifluoroacetic acid resulted in cyclic dimers through an acid-mediated stereoselective cyclo-dimerization process. This reaction offers a method for synthesizing N, N′-disubstituted cyclopent[b]indoles with high yields as sole products (Kawasaki et al., 2005).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group can enhance biological activity and increase chemical or metabolic stability .

Biochemical Pathways

The synthesis of similar trifluoromethyl pyrazole derivatives has been documented, which involves a series of strategies based on lithiation/electrophilic trapping chemistries .

Pharmacokinetics

The trifluoromethyl group has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability .

Result of Action

Similar compounds have been shown to possess potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action and stability of similar compounds .

Propiedades

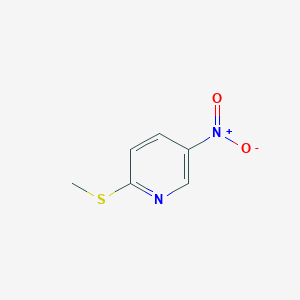

IUPAC Name |

2,2,2-trifluoro-1-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-15-6-8(10(16)11(12,13)14)7-4-2-3-5-9(7)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMIXFPYWFUAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393300 | |

| Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(trifluoroacetyl)-1H-indole | |

CAS RN |

318-54-7 | |

| Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B1598404.png)

![1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598418.png)